![molecular formula C21H26N4O B2768370 4-(5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 862194-17-0](/img/structure/B2768370.png)
4-(5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
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Description
The compound “4-(5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine” belongs to the class of organic compounds known as pyrazolopyrimidines . These are aromatic heteropolycyclic compounds containing a pyrazolo[1,5-a]pyrimidine ring system .
Synthesis Analysis
The synthesis of similar compounds involves the use of 5-acetyl-4-aminopyrimidines, which when heated under reflux with MeONa in BuOH, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine ring system, which is an important class of fused heterocyclic systems due to a wide range of biological activity .Physical And Chemical Properties Analysis
The molecular formula of the compound is C29H29N5O3 and it has a molecular weight of 495.57 .Scientific Research Applications
Antibiotic Development
Ceftolozane, a fifth-generation cephalosporin antibiotic, is derived from structural modifications of FK518. Our compound serves as a crucial intermediate in the synthesis of ceftolozane. Ceftolozane exhibits broad antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa .
Pyrido[2,3-d]pyrimidin-5-one Synthesis
The compound can be used in the synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives. A reaction involving the condensation of DMF–DMA at the methyl group of the acetyl moiety leads to cyclization, elimination of N,N-dimethylpropionamide, N-methylation, and condensation, resulting in pyrido[2,3-d]pyrimidin-5-one .
Chiral Sulfinamide Reagents
Enantiopure tert-butanesulfinamide, which is easily accessible, assists in highly diastereoselective conversions. It also allows for effortless cleavage and recyclability after reactions. Our compound contributes to the development of chiral sulfinamide reagents .
Pd-Catalyzed Cycloaddition
Researchers have employed tert-butanesulfinamide in a general protocol for Pd-catalyzed [3 + 2] cycloaddition. This reaction yields methylene-pyrrolidines with good yields and diastereoselectivities .
properties
IUPAC Name |
4-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-15-19(16-8-6-5-7-9-16)20-22-17(21(2,3)4)14-18(25(20)23-15)24-10-12-26-13-11-24/h5-9,14H,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWFSCSIEKZSIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49647719 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine |
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